

6-Bromoindoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromoindoline**

Cat. No.: **B1282224**

[Get Quote](#)

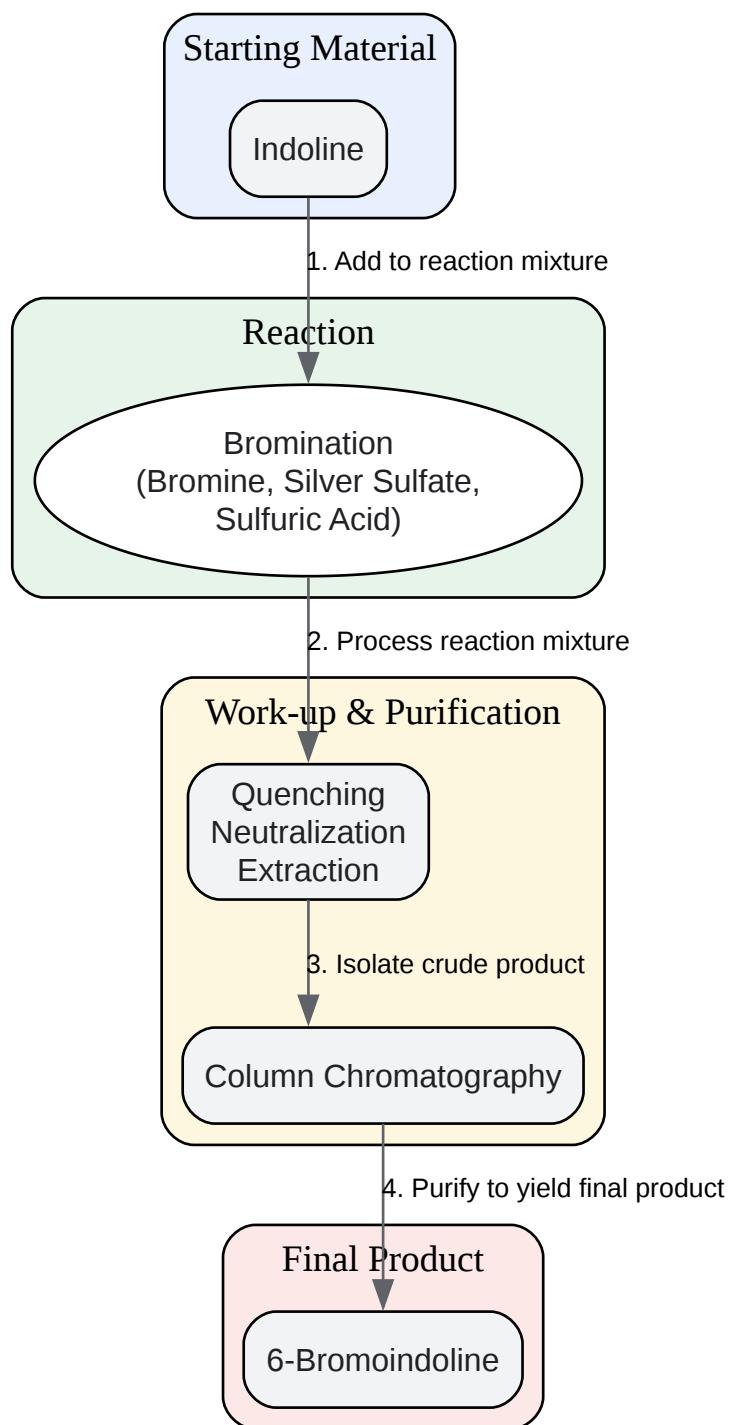
FOR IMMEDIATE RELEASE

A Comprehensive Overview of **6-Bromoindoline**: Properties, Synthesis, and Potential Applications

This technical guide offers an in-depth overview of **6-Bromoindoline**, a halogenated derivative of indoline, for researchers, scientists, and professionals in drug development. This document details its chemical properties, provides insights into its synthesis, and explores its role as a versatile building block in the synthesis of more complex molecules.

Core Compound Specifications

6-Bromoindoline, also known as 6-bromo-2,3-dihydro-1H-indole, is a key intermediate in organic synthesis. Below is a summary of its fundamental properties.


Property	Value
CAS Number	63839-24-7
Molecular Formula	C ₈ H ₈ BrN
Molecular Weight	198.06 g/mol
Synonyms	6-Bromo-2,3-dihydro-1H-indole

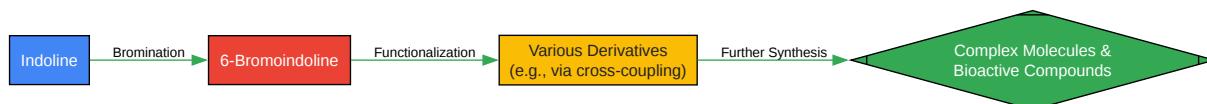
Synthesis of 6-Bromoindoline

The primary route for the synthesis of **6-Bromoindoline** involves the direct bromination of indoline. A notable method is the bromination of indoline in sulfuric acid in the presence of silver sulfate.^[1] This electrophilic aromatic substitution reaction introduces a bromine atom onto the indoline ring, primarily at the 6-position.

Experimental Workflow for Synthesis

The following diagram outlines a general workflow for the synthesis of **6-Bromoindoline** from indoline.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **6-Bromoindoline**.

Chemical Reactivity and Applications

6-Bromoindoline serves as a valuable precursor in the synthesis of various more complex molecules, including those with potential biological activity. The bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups.

One notable application is in the synthesis of 6,6'-dibromoindigo, also known as Tyrian purple. [1] This historic dye is formed through the oxidative dimerization of a 6-bromoindole derivative, which can be synthesized from **6-bromoindoline**.[1]

The following diagram illustrates the logical relationship of **6-Bromoindoline** as a synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **6-Bromoindoline**.

Biological Activity and Potential

While much of the existing research on the biological activity of bromo-substituted indoles has focused on 6-bromoindole and its derivatives, the indoline scaffold is also of significant interest in medicinal chemistry. Derivatives of 6-bromoindole have been shown to possess a range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties.[2] For instance, certain 6-bromoindole derivatives have been investigated as potential inhibitors of bacterial cystathionine γ -lyase, an enzyme involved in antibiotic resistance.

Although direct studies on the biological effects of **6-Bromoindoline** are less common, its role as a key intermediate suggests that it is a valuable starting point for the synthesis of novel therapeutic agents. The development of new drugs targeting the central nervous system is an active area of research, and indole- and indoline-based structures are frequently explored for their potential to interact with various neurological targets.

Conclusion

6-Bromoindoline is a key chemical intermediate with established utility in organic synthesis. Its defined chemical properties and reactivity make it a valuable building block for the creation of more complex and potentially bioactive molecules. While direct biological data on **6-Bromoindoline** is limited, the extensive research into its indole analogue and other substituted indolines highlights the potential for developing novel compounds with therapeutic applications from this versatile scaffold. Further investigation into the direct biological effects of **6-Bromoindoline** and its immediate derivatives could open new avenues for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation of Tyrian Purple (6,6'-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [6-Bromoindoline: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282224#6-bromoindoline-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com